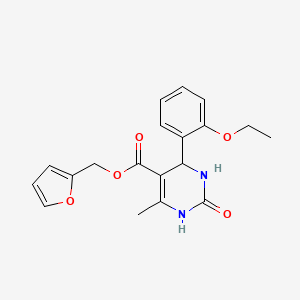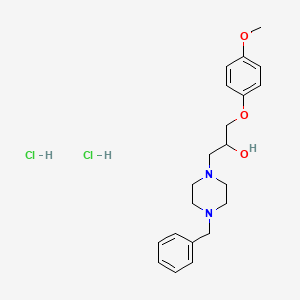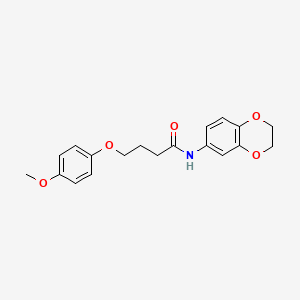![molecular formula C18H19IO4 B5067025 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of benzaldehyde and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms underlying inflammation and cancer development. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop new drugs based on this compound. Another direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Finally, more research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-iodo-4-methylphenol in the presence of a base and a solvent such as dimethylformamide. The final product is obtained through purification techniques such as column chromatography.
Scientific Research Applications
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been used in various scientific research studies. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
properties
IUPAC Name |
4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO4/c1-13-4-6-16(15(19)10-13)22-8-3-9-23-17-7-5-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJILDLJYQWERQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)



![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)